molecular formula C11H8N4OS B12723732 5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one CAS No. 116776-45-5

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one

Cat. No.: B12723732
CAS No.: 116776-45-5
M. Wt: 244.27 g/mol
InChI Key: SNYUPTIYRXVPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is typically carried out in ethanol solvent at room temperature, yielding the desired product in high yields (90-97%) within a short reaction time (25-30 minutes) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is often emphasized to ensure sustainability and cost-effectiveness in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-5-imino-2-phenyl-7H-1,3,4-thiadiazolo(3,2-a)pyrimidin-7-one stands out due to its unique structural features and diverse biological activities

Properties

CAS No.

116776-45-5

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C11H8N4OS/c12-8-6-9(16)13-11-15(8)14-10(17-11)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

SNYUPTIYRXVPBD-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N2C(=NC1=O)SC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.